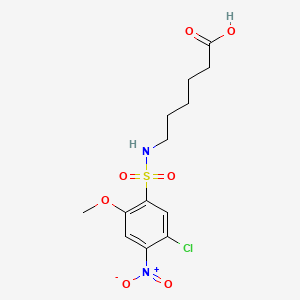
1-(3,5-Dibromo-2,6-dihydroxy-4-methoxyphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dibromo-2,6-dihydroxy-4-methoxyphenyl)ethan-1-one is an organic compound that features a brominated aromatic ring with hydroxyl and methoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3,5-Dibromo-2,6-dihydroxy-4-methoxyphenyl)ethan-1-one can be synthesized through the bromination of 2-hydroxyacetophenone derivatives. One method involves the reaction of bromine with 3,5-dibromo-2-hydroxyacetophenone in refluxing acetic acid for 2.5 hours, yielding the desired product . Another approach includes the reaction of bromine with 2-hydroxyacetophenone in chloroform in an ice bath for 2 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-Dibromo-2,6-dihydroxy-4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3,5-Dibromo-2,6-dihydroxy-4-methoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dibromo-2,6-dihydroxy-4-methoxyphenyl)ethan-1-one involves its interaction with various molecular targets and pathways. The compound’s brominated aromatic ring and hydroxyl groups allow it to participate in redox reactions and form covalent bonds with biological molecules. These interactions can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of cell death in certain contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)ethan-1-one: Shares a similar structure but with fewer bromine atoms.
2,5-Dibromo-6-isopropyl-3-methyl-1,4-benzoquinone: Another brominated aromatic compound with different substituents.
Uniqueness
1-(3,5-Dibromo-2,6-dihydroxy-4-methoxyphenyl)ethan-1-one is unique due to its specific combination of bromine, hydroxyl, and methoxy groups on the aromatic ring
Propriétés
Numéro CAS |
88217-21-4 |
|---|---|
Formule moléculaire |
C9H8Br2O4 |
Poids moléculaire |
339.96 g/mol |
Nom IUPAC |
1-(3,5-dibromo-2,6-dihydroxy-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8Br2O4/c1-3(12)4-7(13)5(10)9(15-2)6(11)8(4)14/h13-14H,1-2H3 |
Clé InChI |
VIOQJTBEPYOHOY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=C(C(=C1O)Br)OC)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


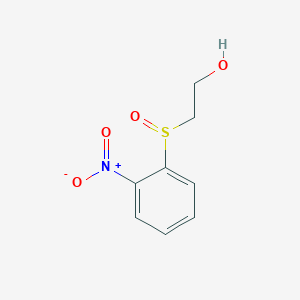


![ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate](/img/structure/B14401650.png)
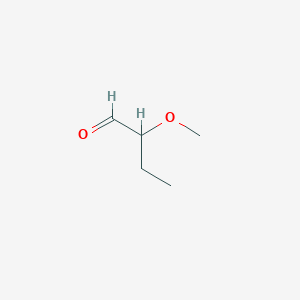
![N,N-Dimethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14401660.png)
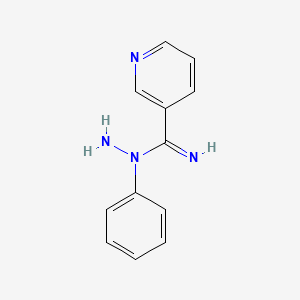


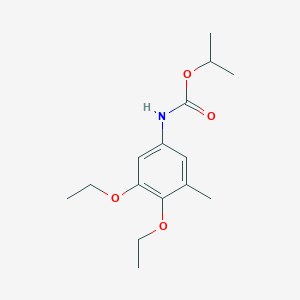

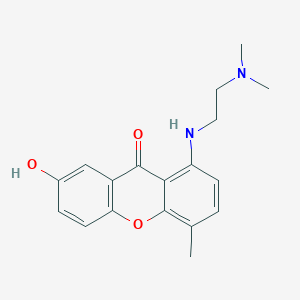
![1,2-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14401692.png)
